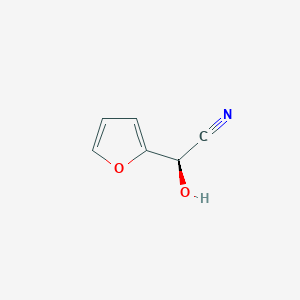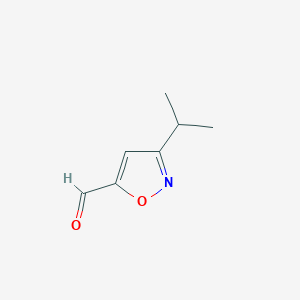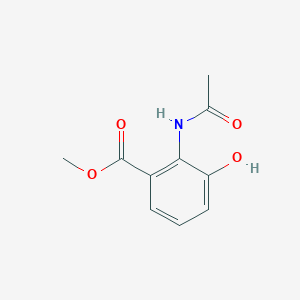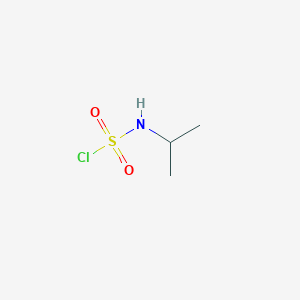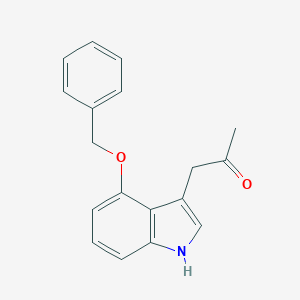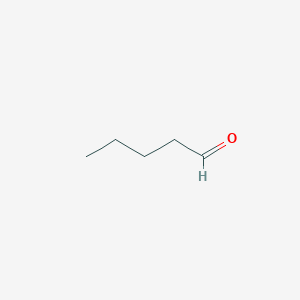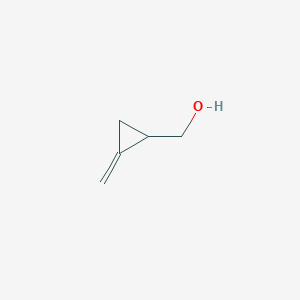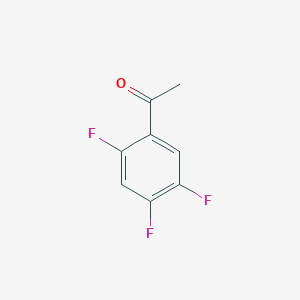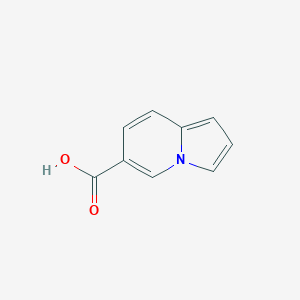
3-环戊烯-1-醇
描述
3-Cyclopentene-1-ol is a molecule that exhibits intriguing chemical properties due to its structural features, including two large-amplitude, low-frequency vibrations: ring-puckering and OH internal rotation. These features lead to conformational versatility, significantly influencing its chemical behavior and applications (Al‐Saadi, Ocola, & Laane, 2010).
Synthesis Analysis
The synthesis of cyclopentene derivatives, including 3-Cyclopentene-1-ol, can be accomplished through various methods. A notable approach is the electrochemical mediator-induced intermolecular selective annulation of alkenes and alkynes/alkenes. This method features high efficiency, mild reaction conditions, broad substrate scope, good functional group tolerance, and high regioselectivity (Guan et al., 2022).
Molecular Structure Analysis
3-Cyclopentene-1-ol's molecular structure is characterized by pi-type intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbon-carbon double bond. This bonding plays a crucial role in stabilizing its conformers, with the lowest energy conformer being notably more stable than others (Al‐Saadi, Ocola, & Laane, 2010).
Chemical Reactions and Properties
Cyclopentene derivatives, including 3-Cyclopentene-1-ol, can undergo various chemical reactions. For example, Rhodium-catalyzed carbonylation of 3-acyloxy-1,4-enynes derived from alkynes and α,β-unsaturated aldehydes is a notable reaction, leading to the synthesis of functionalized cyclopentenones (Li et al., 2012).
Physical Properties Analysis
The physical properties of 3-Cyclopentene-1-ol, particularly its spectroscopic characteristics, are significantly influenced by its conformational dynamics. The vapor-phase infrared and Raman spectra reveal the presence of four conformations, with the one possessing pi-type intramolecular hydrogen bonding being the most abundant. This bonding influences the stretching frequencies and force constants in the molecule (Ocola, Al‐Saadi, Mlynek, Hopf, & Laane, 2010).
Chemical Properties Analysis
3-Cyclopentene-1-ol exhibits unique chemical properties due to its molecular structure. The intramolecular hydrogen bonding not only stabilizes its conformations but also affects its reactivity in various chemical reactions, as demonstrated in the synthesis of functionalized cyclopentenones and other derivatives (Li et al., 2012).
科学研究应用
构象分析和氢键作用:
- 3-环戊烯-1-醇由于其环状扭曲和OH内部旋转振动而表现出显著的构象变化,可以在四种构象之间相互转变。能量最低的构象体现出羟基氢与碳-碳双键之间的弱π型分子内氢键作用,这影响了分子的能量学和物理性质(Al‐Saadi, Ocola, & Laane, 2010)。
光谱分析:
- 对环戊烯-1-醇及其衍生物进行了质谱研究,这对于理解它们的分解模式和分子结构至关重要(Singy & Buchs, 1974)。
合成和对映纯度:
- 研究集中在合成3-环戊烯-1-醇衍生物的对映纯度变体,如(R)-和(S)-3-甲基-2-环戊烯-1-醇,这对于立体特异性化学合成非常有价值(Zhou, Clercq, & Gawroński, 1995)。
高温光谱研究:
- 对3-环戊烯-1-醇的蒸汽相红外和拉曼光谱进行了研究,温度高达267°C,有助于了解其构象在高温下的行为。这项研究有助于分析其分子内氢键作用(Ocola, Al‐Saadi, Mlynek, Hopf, & Laane, 2010)。
聚合和催化剂研究:
- 3-环戊烯-1-醇及相关化合物已被用于使用茂金属催化剂进行聚合过程的研究。这些研究有助于开发新型聚合材料(Kelly, Wang, & Collins, 1997)。
手性构建块的不对称合成:
- 涉及3-环戊烯-1-醇衍生物的对映选择性合成已被进行,用于生产手性环戊烷酮化合物,这在天然产物合成中非常重要(Asami, 1990)。
手性选择性Heck去对称化:
- 已开发了3-环戊烯-1-醇的Heck去对称化的创新方案,导致高度官能化的环戊烯醇的合成。这些方法有助于有机合成中多样分子骨架的创造(Silva et al., 2016)。
环戊烷衍生物的多样性:
- 相关化合物环戊-3-烯-1-醇已转化为多种氨基、偶氮基和羟基取代的环戊烷,展示了环戊烷衍生物中可实现的多样性(Guan, Bissantz, Bergstrom, & Link, 2012)。
安全和危害
3-Cyclopentene-1-ol is classified as a flammable liquid and vapor, and it can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include keeping the substance away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Relevant Papers Several papers have been published on 3-Cyclopentene-1-ol . These papers discuss various aspects of the compound, including its synthesis, molecular structure, and physical and chemical properties.
作用机制
Target of Action
3-Cyclopentene-1-ol is a chemical compound with the molecular formula C5H8O . . It’s often used in the synthesis of cyclopentene scaffolds , which suggests it may interact with various enzymes or receptors during the synthesis process.
Mode of Action
The exact mode of action of 3-Cyclopentene-1-ol is not clearly defined due to the lack of specific studies. As a chemical used in synthesis, its mode of action is likely dependent on the specific reactions it’s involved in. It may act as a reactant, intermediate, or catalyst in these reactions, interacting with other chemicals to produce desired products .
Biochemical Pathways
Given its use in the synthesis of cyclopentene scaffolds , it’s possible that it participates in various biochemical reactions.
Result of Action
As a chemical used in synthesis, its primary effect is likely the production of cyclopentene scaffolds . These scaffolds could then be used in the creation of various other compounds.
Action Environment
The action, efficacy, and stability of 3-Cyclopentene-1-ol can be influenced by various environmental factors. For instance, temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Safety data suggests that measures should be taken to prevent static discharges when handling this compound .
属性
IUPAC Name |
cyclopent-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIMJSIRDZDHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300005 | |
| Record name | 3-Cyclopentene-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14320-38-8 | |
| Record name | 3-Cyclopenten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14320-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopentenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014320388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclopenten-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyclopentene-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30300005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclopentenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOPENTENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4C54623KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Cyclopentene-1-ol suitable for Ring-Opening Metathesis Polymerization (ROMP)?
A: 3-Cyclopentene-1-ol possesses a strained cyclic structure similar to cyclopentene. [] This ring strain provides the driving force for the ROMP reaction. Additionally, the hydroxyl group in 3-Cyclopentene-1-ol allows for the synthesis of functionalized polymers, which broadens its application potential. []
Q2: What is the significance of the equilibrium observed during the ROMP of 3-Cyclopentene-1-ol?
A: The observed equilibrium during the ROMP of 3-Cyclopentene-1-ol using ruthenium catalysts is significant because it allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. [] This equilibrium arises from the comparable ring strain energies of 3-Cyclopentene-1-ol and cyclopentene, enabling the formation of polymers with a statistical distribution of monomer units. [] This control over polymer structure is crucial for tailoring material properties for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




